![molecular formula C26H31NO2 B4081676 N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine](/img/structure/B4081676.png)
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine
Übersicht
Beschreibung
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine, also known as Flibanserin, is a drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition that affects approximately 10% of women and is characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire.
Wirkmechanismus
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine acts on the central nervous system by binding to serotonin receptors and modulating the levels of dopamine and norepinephrine. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine is a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which results in an increase in dopamine and norepinephrine levels in the prefrontal cortex and a decrease in serotonin levels in the hypothalamus. This modulation of neurotransmitters leads to an increase in sexual desire.
Biochemical and Physiological Effects:
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has been shown to increase sexual desire and decrease distress associated with HSDD in premenopausal women. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has also been shown to have a modest effect on sexual function, such as increasing the number of satisfying sexual events and improving sexual arousal. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has a half-life of approximately 11 hours and is metabolized by the liver. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine is contraindicated in patients with liver impairment and should not be taken with alcohol or certain medications, such as strong CYP3A4 inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has several advantages for lab experiments, such as its ability to selectively target the central nervous system and its well-established safety profile. However, N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine also has limitations, such as its narrow therapeutic window and the potential for drug interactions with other medications. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine should be used with caution in lab experiments and proper controls should be in place to ensure accurate results.
Zukünftige Richtungen
For N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine include further research into its potential use in other conditions, such as major depressive disorder, and its long-term safety profile. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine may also be studied in combination with other medications to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine and its effects on neurotransmitter levels in the brain.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has been extensively studied in preclinical and clinical trials to evaluate its safety and efficacy in the treatment of HSDD. In clinical trials, N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has been shown to significantly increase sexual desire and decrease distress associated with HSDD compared to placebo. N-benzyl-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-1-propanamine has also been studied for its potential use in other conditions, such as major depressive disorder, but further research is needed to confirm its efficacy in these conditions.
Eigenschaften
IUPAC Name |
N-benzyl-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-20(2)29-23-15-13-22(14-16-23)24(25-11-7-8-12-26(25)28-3)17-18-27-19-21-9-5-4-6-10-21/h4-16,20,24,27H,17-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYMTZURVQYITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=CC=C2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.